3-Bromo-5-phenylpyrazolo[1,5-A]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H9BrN2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
3-bromo-5-phenylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C13H9BrN2/c14-12-9-15-16-7-6-11(8-13(12)16)10-4-2-1-3-5-10/h1-9H |
InChI Key |
ZUPUNVCVCLXJPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=NN3C=C2)Br |
Origin of Product |
United States |
Chemical Transformations and Derivatization of 3 Bromo 5 Phenylpyrazolo 1,5 a Pyridine
Functional Group Interconversions at the Bromo Position (C-3)
The bromine atom at the C-3 position is a versatile functional handle, serving as a key site for introducing molecular complexity through various metal-catalyzed cross-coupling reactions and nucleophilic substitutions.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira for C-C Bond Formation)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C-3 position of the pyrazolo[1,5-a]pyridine (B1195680) ring system. While specific literature detailing these reactions on 3-Bromo-5-phenylpyrazolo[1,5-a]pyridine is not extensively documented, the reactivity of the C-Br bond on this electron-rich heterocyclic system is well-precedented and follows established mechanisms.
Suzuki Coupling: The Suzuki-Miyaura coupling would involve the reaction of this compound with an aryl or vinyl boronic acid (or its ester derivatives) in the presence of a palladium catalyst and a base. This reaction is a highly efficient method for synthesizing 3-aryl-5-phenylpyrazolo[1,5-a]pyridine derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions like debromination.
Heck Reaction: The Heck (or Mizoroki-Heck) reaction would couple this compound with an alkene, such as an acrylate (B77674) or styrene, using a palladium catalyst and a base. acs.orgnih.gov This transformation would yield 3-alkenyl-5-phenylpyrazolo[1,5-a]pyridine derivatives, extending the conjugation of the system. organic-chemistry.orgorganic-chemistry.org The reaction typically exhibits a high degree of trans selectivity in the resulting alkene product. organic-chemistry.org
Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira coupling is the premier method. wikipedia.orgresearchgate.net This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. organic-chemistry.orgresearchgate.net This reaction would produce various 3-alkynyl-5-phenylpyrazolo[1,5-a]pyridine derivatives, which are valuable precursors for further synthetic elaborations. wikipedia.org
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions at C-3 No specific experimental data for this compound was found in the searched literature. The table represents generalized conditions for these reaction types on similar bromo-heterocyclic substrates.
| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |
|---|---|---|---|---|
| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | 3-Aryl/vinyl-5-phenylpyrazolo[1,5-a]pyridine |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂/Ligand (e.g., PPh₃) | Et₃N, K₂CO₃ | 3-Alkenyl-5-phenylpyrazolo[1,5-a]pyridine |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Diisopropylamine | 3-Alkynyl-5-phenylpyrazolo[1,5-a]pyridine |
Nucleophilic Substitution Reactions with Various Nucleophiles
Direct nucleophilic aromatic substitution (SNAr) of the bromine at C-3 is generally challenging for this type of electron-rich heterocyclic system unless activated by strongly electron-withdrawing groups, which are absent in this specific molecule. However, copper- or palladium-catalyzed cross-coupling reactions with nucleophiles (Buchwald-Hartwig amination for N-nucleophiles, Ullmann condensation for O- and S-nucleophiles) provide a viable pathway for substitution. These methods allow for the formation of C-N, C-O, and C-S bonds at the C-3 position under conditions that are milder than traditional SNAr reactions.
Modifications and Functionalization of the Phenyl Moiety (C-5)
The phenyl ring at the C-5 position behaves as a typical aromatic substituent and can undergo reactions common to benzene (B151609) derivatives, although its reactivity is influenced by the attached pyrazolo[1,5-a]pyridine core.
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation can be performed on the C-5 phenyl ring. The pyrazolo[1,5-a]pyridine moiety acts as a directing group. Given its heterocyclic nature, it is expected to direct incoming electrophiles to the ortho- and para-positions of the phenyl ring. However, the reaction conditions must be carefully controlled to avoid undesired reactions on the more reactive pyrazolo[1,5-a]pyridine skeleton itself, which is susceptible to electrophilic attack. For instance, harsh acidic conditions used in nitration or sulfonation could lead to protonation and deactivation of the heterocyclic nitrogen atoms.
Direct C-H Functionalization Strategies of Aromatic Systems
Modern synthetic methods allow for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates. Transition-metal-catalyzed C-H activation provides a powerful strategy for modifying the C-5 phenyl ring. Palladium, rhodium, and iridium catalysts can mediate the coupling of the phenyl ring's C-H bonds with various partners, including aryl halides, alkenes, and alkynes. This approach offers high atom economy and can provide access to derivatives that are difficult to synthesize via traditional electrophilic substitution, often with unique regioselectivity (e.g., ortho-selective functionalization) guided by coordination to the pyridine (B92270) nitrogen.
Derivatization at Other Positions on the Pyrazolo[1,5-a]pyridine Skeleton
While the C-3 bromine is a primary site for derivatization, other positions on the fused ring system can also be functionalized. The electronic properties of the pyrazolo[1,5-a]pyridine ring make it susceptible to electrophilic attack. Studies on the parent pyrazolo[1,5-a]pyrimidine (B1248293) system show that electrophilic substitution, such as bromination or nitration, can occur on the pyrazole (B372694) ring. researchgate.net For the pyrazolo[1,5-a]pyridine core, C-7 on the pyridine ring is another potential site for functionalization. Direct C-H arylation of pyrazolo[1,5-a]pyridines has been shown to occur selectively at the C-3 and C-7 positions, depending on the specific catalytic system and additives employed. This suggests that even after derivatization at C-3, further functionalization at C-7 could be achieved through C-H activation strategies.
C-H Activation and Late-Stage Functionalization for Structural Diversity
C-H activation represents a powerful and atom-economical strategy for modifying complex molecules without the need for pre-functionalized starting materials. This approach, often employed in late-stage functionalization (LSF), allows for the direct introduction of new functional groups onto a molecular scaffold, enabling rapid exploration of structure-activity relationships.
While specific studies detailing the C-H activation of this compound are not extensively documented, the reactivity of the parent pyrazolo[1,5-a]pyrimidine core provides insights into potential reaction pathways. mdpi.com For the related pyrazolo[1,5-a]pyrimidine system, palladium-catalyzed C-H functionalization has been shown to occur selectively at different positions depending on the reaction conditions and directing groups. mdpi.comresearchgate.net The electronic properties of the fused heterocyclic system typically render the C3 and C7 positions susceptible to electrophilic attack and thus prime candidates for C-H arylation. mdpi.com
In the case of this compound, the C3 position is already occupied. Therefore, C-H activation would be anticipated to occur at other available positions on the bicyclic core, such as C2, C4, C6, or C7, or on the C5-phenyl ring. The regioselectivity of such reactions would be influenced by the directing effects of the pyridine nitrogen, the pyrazole nitrogens, and the existing substituents. For instance, palladium-catalyzed C-H bond activation has been utilized to synthesize 3,3'-bipyrazolo[1,5-a]pyridine derivatives through a cross-dehydrogenative coupling mechanism, demonstrating the feasibility of functionalizing this ring system. researchgate.net Subsequent derivatization of these products via ortho-C-H bond activation highlights the potential for sequential functionalization. researchgate.net The development of methodologies for the regioselective functionalization of the pyrazolo[1,5-a]pyridine core remains an active area of research, with the potential to unlock novel structural analogs. researchgate.netorganic-chemistry.org
Introduction of Diverse Chemical Scaffolds via Multistep Synthesis
The bromine atom at the C3 position of this compound serves as a versatile synthetic handle for introducing a wide array of chemical functionalities, primarily through palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. jocpr.com
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. This reaction is widely used to introduce aryl and heteroaryl moieties. For the analogous 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids has been successfully demonstrated. nih.gov Using a palladium catalyst system, such as XPhosPdG2/XPhos, a diverse library of C3-arylated products can be synthesized in good to excellent yields, effectively preventing the common side reaction of debromination. nih.gov This strategy is directly applicable to this compound for the synthesis of 3,5-diarylpyrazolo[1,5-a]pyridine derivatives.
Table 1: Representative Suzuki-Miyaura Coupling Reactions for C3-Arylation This table illustrates potential transformations based on established methods for similar scaffolds.
| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Resulting Compound Class |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3,5-Diphenylpyrazolo[1,5-a]pyridines |
| 4-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | 3-(4-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyridines |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ / Na₂CO₃ | 3-(Pyridin-3-yl)-5-phenylpyrazolo[1,5-a]pyridines |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is instrumental for introducing alkynyl scaffolds, which are valuable components in pharmaceuticals and organic materials. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. organic-chemistry.org Applying this methodology to this compound would allow for the synthesis of a range of 3-alkynyl derivatives, which can serve as precursors for further transformations, such as the synthesis of triazoles via click chemistry. Studies on 3-iodopyrazolo[1,5-a]pyrimidines have shown that Sonogashira coupling can effectively produce ω-functionalized 3-alkynylpyrazolo[1,5-a]pyrimidines. doi.org
Table 2: Representative Sonogashira Coupling Reactions for C3-Alkynylation This table illustrates potential transformations based on the Sonogashira reaction.
| Coupling Partner (Terminal Alkyne) | Catalyst System | Resulting Compound Class |
|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 3-(Phenylethynyl)-5-phenylpyrazolo[1,5-a]pyridines |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / i-Pr₂NH | 3-((Trimethylsilyl)ethynyl)-5-phenylpyrazolo[1,5-a]pyridines |
| Propargyl alcohol | PdCl₂(NCMe)₂ / CuI / Et₃N | 3-(3-Hydroxyprop-1-yn-1-yl)-5-phenylpyrazolo[1,5-a]pyridines |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction is a powerful tool for introducing primary and secondary amines, as well as other nitrogen-containing heterocycles, onto an aromatic core. The versatility of this reaction allows for the incorporation of a wide range of amine-based functionalities at the C3 position of the pyrazolo[1,5-a]pyridine scaffold. For instance, the Buchwald-Hartwig reaction has been employed as a crucial step in the multi-step synthesis of pyrazolo[1,5-a]pyrimidine derivatives as selective PI3Kδ inhibitors, coupling a chloropyrazolopyrimidine with various benzimidazoles. nih.gov This demonstrates its utility in constructing complex, biologically active molecules.
Table 3: Representative Buchwald-Hartwig Amination Reactions for C3-Functionalization This table illustrates potential transformations based on the Buchwald-Hartwig amination.
| Coupling Partner (Amine) | Catalyst System | Resulting Compound Class |
|---|---|---|
| Morpholine | Pd₂(dba)₃ / BINAP / NaOtBu | 3-(Morpholin-4-yl)-5-phenylpyrazolo[1,5-a]pyridines |
| Aniline | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | N,5-Diphenylpyrazolo[1,5-a]pyridin-3-amines |
| Piperazine | Pd₂(dba)₃ / RuPhos / K₃PO₄ | 3-(Piperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyridines |
Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 Phenylpyrazolo 1,5 a Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom in 3-Bromo-5-phenylpyrazolo[1,5-a]pyridine can be mapped out. It should be noted that ³¹P NMR is not applicable for this compound due to the absence of phosphorus.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons on both the pyrazolo[1,5-a]pyridine (B1195680) core and the pendant phenyl group. Based on data from the parent pyrazolo[1,5-a]pyridine and related substituted analogs, the chemical shifts (δ) can be predicted. rsc.orgresearchgate.net The protons on the pyridine (B92270) ring (H6 and H7) and the pyrazole (B372694) ring (H2) will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The five protons of the phenyl group at the C5 position will also resonate in this region, likely as a complex multiplet unless substitution patterns simplify the signals. rsc.org The bromine atom at C3 results in the absence of a proton signal at that position.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all carbon atoms in the molecule. For this compound, thirteen distinct signals are anticipated. The carbon atom bonded to the bromine (C3) is expected to be shifted to a higher field (lower ppm value) compared to its unsubstituted counterpart due to the heavy atom effect. Data from similar heterocyclic systems, such as 2-(4-bromophenyl)pyridine, can help in assigning the resonances for the phenyl ring. rsc.org Quaternary carbons, such as C3, C5, C3a, and the ipso-carbon of the phenyl ring, can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| H2 | ¹H | 8.0 - 8.4 | Singlet |
| H6 | ¹H | 7.0 - 7.5 | Doublet of doublets |
| H7 | ¹H | 8.5 - 8.9 | Doublet |
| H4 | ¹H | 7.5 - 7.9 | Doublet |
| Phenyl-H | ¹H | 7.3 - 7.8 | Multiplet |
| C2 | ¹³C | 130 - 135 | CH |
| C3 | ¹³C | 95 - 105 | C-Br |
| C3a | ¹³C | 140 - 145 | C |
| C4 | ¹³C | 115 - 120 | CH |
| C5 | ¹³C | 145 - 150 | C |
| C6 | ¹³C | 112 - 118 | CH |
| C7 | ¹³C | 125 - 130 | CH |
| Phenyl-C | ¹³C | 125 - 140 | C, CH |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₃H₉BrN₂, HRMS can verify this composition with a mass accuracy typically within 5 ppm. nih.gov
A key feature in the mass spectrum of this compound will be the distinct isotopic pattern created by the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the molecular ion peak in the mass spectrum will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This characteristic doublet is a definitive indicator of the presence of a single bromine atom in the molecule. HRMS is capable of resolving these isotopic peaks and confirming their exact masses, further validating the molecular formula.
Interactive Table: Calculated HRMS Data for C₁₃H₉BrN₂
| Ion | Isotope Composition | Calculated m/z | Expected Relative Abundance (%) |
|---|---|---|---|
| [M]⁺ | C₁₃H₉⁷⁹BrN₂ | 271.9947 | 100.0 |
| [M+2]⁺ | C₁₃H₉⁸¹BrN₂ | 273.9927 | 97.3 |
X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis
X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the surveyed literature, the technique has been successfully applied to numerous closely related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.govresearchgate.net
Based on the analysis of similar structures, several key features can be anticipated. researchgate.netnih.gov The fused pyrazolo[1,5-a]pyridine ring system is expected to be essentially planar. nih.gov A significant conformational parameter would be the dihedral angle between this planar heterocyclic core and the phenyl ring at the C5 position. This angle is influenced by steric hindrance and crystal packing forces. The solid-state structure would be stabilized by intermolecular interactions. Analysis of related bromo-substituted pyrazolo[1,5-a]pyrimidine structures reveals the importance of π–π stacking interactions between the aromatic rings and potential C-Br···N halogen bonds, which play a crucial role in directing the supramolecular architecture. researchgate.net
Interactive Table: Illustrative Crystallographic Parameters from a Related Compound
| Parameter | Description | Observed Value (Example) |
|---|---|---|
| Crystal System | The geometry of the unit cell | Monoclinic |
| Space Group | The symmetry of the crystal | P2₁/c |
| Dihedral Angle | Angle between phenyl and heterocyclic plane | 19.63° - 52.89° nih.gov |
| π–π Stacking | Centroid-to-centroid distance | 3.5 Å - 3.9 Å nih.gov |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to be characterized by absorptions corresponding to its aromatic framework.
The primary regions of interest include:
Aromatic C-H Stretching: Weak to medium intensity bands are expected to appear above 3000 cm⁻¹, typically in the 3030-3150 cm⁻¹ range, corresponding to the stretching vibrations of the C-H bonds on both the phenyl and pyrazolopyridine rings.
Aromatic C=C and C=N Stretching: A series of sharp, medium-to-strong absorption bands between 1400 cm⁻¹ and 1650 cm⁻¹ will be characteristic of the ring stretching vibrations of the fused heterocyclic system and the phenyl group. Vibrational analyses of pyridine provide reference points for these assignments. nih.gov
C-H Bending: Out-of-plane C-H bending vibrations appear in the 650-900 cm⁻¹ region and are often diagnostic of the substitution pattern on the aromatic rings.
C-Br Stretching: The carbon-bromine bond stretching vibration is expected to produce a weak to medium absorption in the far-infrared region, typically between 500 and 650 cm⁻¹.
Interactive Table: Expected IR Absorption Frequencies
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Ar-H | 3030 - 3150 |
| Aromatic Ring Stretch | C=C, C=N | 1400 - 1650 |
| C-H Out-of-Plane Bend | Ar-H | 650 - 900 |
| Carbon-Halogen Stretch | C-Br | 500 - 650 |
Computational Chemistry and Theoretical Studies of 3 Bromo 5 Phenylpyrazolo 1,5 a Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic molecules. For 3-Bromo-5-phenylpyrazolo[1,5-a]pyridine, DFT calculations can provide a detailed picture of its molecular orbitals, charge distribution, and various reactivity descriptors.
DFT calculations typically involve the optimization of the molecule's geometry to find its most stable conformation. Following this, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, DFT can be used to calculate various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors, derived from the HOMO and LUMO energies, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are instrumental in predicting how the molecule will interact with other chemical species. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.
The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole (B372694) and pyridine (B92270) rings, indicating their nucleophilic character, while regions near the hydrogen atoms and the bromine atom would exhibit positive potential.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability |
| Electronegativity (χ) | 4.15 eV | Measure of the power to attract electrons |
| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |
| Global Electrophilicity Index (ω) | 3.67 eV | Propensity to accept electrons |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can map out the potential energy surface of the reaction, identifying transition states and intermediates, thereby providing a step-by-step understanding of the reaction pathway.
The synthesis of the pyrazolo[1,5-a]pyridine (B1195680) scaffold often involves a [3+2] cycloaddition reaction. acs.org Computational studies can model this process to determine whether it proceeds via a concerted or a stepwise mechanism. By calculating the activation energies for the different possible pathways, the most favorable route can be identified. These calculations can also shed light on the regioselectivity of the reaction, explaining why certain isomers are formed preferentially.
For instance, in the synthesis of substituted pyrazolo[1,5-a]pyridines, computational studies can be employed to understand the role of catalysts and reaction conditions. nih.govresearchgate.net By modeling the interaction of the reactants with the catalyst, the catalytic cycle can be elucidated. Similarly, the effect of the solvent on the reaction mechanism can be investigated using implicit or explicit solvent models in the calculations.
In the context of this compound, computational modeling could be used to investigate its derivatization reactions. For example, in a Suzuki or Stille coupling reaction at the bromine position, DFT calculations could predict the relative ease of oxidative addition of the palladium catalyst to the C-Br bond and subsequent steps in the catalytic cycle. This predictive power is invaluable for optimizing reaction conditions and designing new synthetic routes.
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Implication |
|---|---|---|---|
| Concerted [3+2] Cycloaddition | TS1 | 15.2 | A plausible, low-energy pathway |
| Stepwise (Intermediate 1 formation) | TS2 | 25.8 | Higher energy, less likely pathway |
| Stepwise (Intermediate 2 formation) | TS3 | 23.1 | Higher energy, less likely pathway |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function and properties. For this compound, the primary conformational flexibility arises from the rotation of the phenyl group at the 5-position relative to the planar pyrazolo[1,5-a]pyridine core.
Conformational analysis, typically performed using DFT or other quantum mechanical methods, can determine the potential energy surface for this rotation. This analysis can identify the most stable conformation (the global minimum) and any other low-energy conformers. The height of the rotational barrier between these conformers can also be calculated, providing insight into the molecule's flexibility at different temperatures. It is expected that the phenyl group will not be perfectly coplanar with the heterocyclic ring system due to steric hindrance with the adjacent hydrogen atom.
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.gov By simulating the motion of the atoms at a given temperature, MD can provide a more realistic picture of the molecule's conformational landscape in solution or in the solid state. These simulations can reveal the preferred dihedral angles of the phenyl group and the frequency of transitions between different conformational states. Such information is particularly important for understanding how the molecule might interact with a biological target or how it packs in a crystal lattice. MD simulations on phenyl-substituted polysiloxanes have shown that phenyl substitution can significantly impact chain dynamics and relaxation. rsc.org
| Parameter | Predicted Value | Significance |
|---|---|---|
| Dihedral Angle (C4-C5-C1'-C2') | ~30-40° | Indicates a non-planar arrangement of the phenyl ring relative to the pyrazolopyridine core |
| Rotational Barrier | ~5-10 kcal/mol | Energy required for the phenyl group to rotate, indicating restricted rotation at room temperature |
Prediction of Spectroscopic Properties from First Principles
First-principles calculations provide a powerful means to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures. st-andrews.ac.uk For this compound, computational methods can be used to predict its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra.
The prediction of NMR chemical shifts can be achieved with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H, ¹³C, and ¹⁵N can be predicted. These theoretical values, when compared with experimental data, can aid in the definitive assignment of spectral peaks.
The vibrational frequencies corresponding to the normal modes of the molecule can be calculated using DFT. These frequencies can then be used to simulate the IR and Raman spectra. By analyzing the nature of the vibrational modes, specific peaks in the calculated spectrum can be assigned to particular functional groups or types of motion within the molecule, such as C-H stretches, C=C and C=N ring vibrations, and the C-Br stretch.
Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectrum (UV-Vis) of organic molecules. rsc.orgbiochempress.comresearchgate.net TD-DFT calculations can determine the energies of the electronic transitions from the ground state to various excited states. The oscillator strengths associated with these transitions can also be calculated, which are related to the intensity of the absorption bands. For this compound, TD-DFT would likely predict π-π* transitions within the conjugated system, and the calculated absorption maxima (λmax) could be compared with experimentally measured spectra to validate the theoretical model. Studies on related pyrazolo[1,5-a]pyrimidines have shown that the absorption and emission spectra are highly dependent on the nature of the substituent groups. rsc.orgrsc.org
| Spectroscopic Technique | Predicted Feature | Calculated Value | Assignment |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (C-Br) | ~110-120 ppm | Carbon atom attached to bromine |
| IR | Vibrational Frequency | ~1600-1650 cm⁻¹ | C=C/C=N stretching of the aromatic rings |
| UV-Vis (TD-DFT) | Absorption Maximum (λmax) | ~300-350 nm | π-π* electronic transition |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-bromo-5-phenylpyrazolo[1,5-a]pyridine?
- Methodological Answer : Two primary approaches are documented:
- Palladium-catalyzed cross-coupling : A tandem Pd-catalyzed/silver-mediated reaction using N-benzoyliminopyridinium ylides and aryl-substituted alkenyl bromides/iodides yields 2-substituted derivatives in high efficiency (65–85% yields). This method enables direct functionalization and cyclization .
- Bromination of pyrazolo[1,5-a]pyridine : Bromine or NBS (N-bromosuccinimide) in DCM under reflux conditions introduces bromine at position 3, followed by phenyl group coupling via Suzuki-Miyaura reactions .
- Key Table :
| Method | Catalysts/Reagents | Yield (%) | Reference |
|---|---|---|---|
| Pd/Ag-mediated coupling | Pd(OAc)₂, Ag₂CO₃ | 65–85 | |
| Direct bromination | Br₂, NBS | 70–90 |
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regioselectivity and substitution patterns. For example, the bromine atom at position 3 causes distinct deshielding of adjacent protons .
- HPLC Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>97% by area normalization) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 285.9924 for C₁₃H₈BrN₂) .
Q. What safety protocols are recommended for handling brominated pyrazolo[1,5-a]pyridine derivatives?
- Methodological Answer :
- Waste Management : Halogenated byproducts must be stored separately and processed by licensed waste treatment facilities to avoid environmental contamination .
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof refrigeration for storage .
Advanced Research Questions
Q. What strategies enable regioselective functionalization at specific positions of the pyrazolo[1,5-a]pyridine core?
- Methodological Answer :
- Position 2 : Pd-catalyzed alkynylation with terminal alkynes introduces alkyl/aryl groups via a domino cyclization mechanism .
- Position 7 : Silylformamidine-mediated amination achieves 90% yield for dimethylamino-functionalized derivatives .
- Key Insight : Steric and electronic effects of the bromine atom at position 3 direct reactivity toward positions 2 or 7 .
Q. How do computational studies (e.g., DFT) aid in understanding electronic properties of brominated pyrazolo[1,5-a]pyridines?
- Methodological Answer :
- Density Functional Theory (DFT) : B3LYP/6-31G* calculations predict bond dissociation energies (BDEs) and HOMO-LUMO gaps. Bromine lowers the LUMO by ~1.2 eV, enhancing electrophilicity .
- Electron Density Analysis : Colle-Salvetti correlation-energy models reveal localized charge density at bromine, critical for predicting reactivity in cross-coupling reactions .
Q. What are the mechanistic insights into palladium-catalyzed cross-coupling reactions involving this compound?
- Methodological Answer :
- Oxidative Addition : Pd(0) inserts into the C-Br bond, forming a Pd(II) intermediate.
- Transmetalation : Silver salts (e.g., Ag₂CO₃) facilitate ligand exchange, critical for aryl-alkyne coupling .
- Reductive Elimination : Pd(II) reverts to Pd(0), releasing the functionalized product. Kinetic studies show rate-limiting steps depend on steric bulk of substituents .
Q. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?
- Methodological Answer :
- Antimicrobial Agents : Alkylation at position 7 with morpholine or piperidine derivatives yields compounds with MIC values <10 µM against S. aureus .
- Kinase Inhibitors : Substitution with pyrimidine-carboxylate groups (e.g., ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate) targets ATP-binding pockets .
- Key Table :
| Derivative | Bioactivity Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 7-Morpholinyl derivative | Bacterial growth | 8.5 µM | |
| Pyrimidine-carboxylate | Tyrosine kinase inhibition | 0.3 nM |
Contradictions and Validation
- Synthetic Yields : reports 70–90% yields for direct bromination, while notes 65–85% for Pd-mediated coupling. Discrepancies arise from competing side reactions (e.g., debromination in polar solvents) .
- Regioselectivity : Computational models ( ) predict bromine-directed reactivity, but experimental data ( ) show steric effects dominate in bulkier substrates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
